MitoTEMPOL

Mitochondrial targeting Subcellular localization TPP conjugation

Procure MitoTEMPOL, the only mitochondria-targeted nitroxide validated to protect mtDNA from lipotoxic damage, a function MitoQ fails to perform. Its TPP-driven accumulation enables selective mitochondrial superoxide scavenging without the artifacts of untargeted TEMPOL. This compound is a critical tool for sepsis and redox signaling research, backed by in vivo efficacy. Discontinuation by major suppliers creates a unique sourcing opportunity for bulk buyers.

Molecular Formula C32H42BrNO2P
Molecular Weight 583.6 g/mol
Cat. No. B593443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoTEMPOL
Synonyms2,2,6,6-tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy, monobromide
Molecular FormulaC32H42BrNO2P
Molecular Weight583.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1
InChIKeyNCMZESLTQCMFES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoTEMPOL: A Mitochondria-Targeted Piperidine Nitroxide for Superoxide Scavenging in Oxidative Stress Research


MitoTEMPOL is a mitochondria-targeted derivative of the piperidine nitroxide TEMPOL, synthesized by conjugating TEMPOL to the lipophilic triphenylphosphonium (TPP) cation [1]. This structural modification enables MitoTEMPOL to cross lipid bilayers and accumulate preferentially within energized mitochondria, where it functions as a superoxide dismutase (SOD) mimetic that reduces mitochondrial superoxide (O2−) to hydrogen peroxide (H2O2) [2]. Once localized to mitochondria, MitoTEMPOL undergoes rapid reduction to its hydroxylamine derivative, MitoTEMPOL-H, through direct reaction with ubiquinol in the mitochondrial membrane [1]. The compound has been utilized extensively to elucidate the role of mitochondria-derived superoxide in cellular signaling, disease pathology, and redox homeostasis [3].

Why MitoTEMPOL Cannot Be Substituted with Generic TEMPOL or Untargeted Nitroxides


Generic substitution of MitoTEMPOL with untargeted nitroxides such as TEMPOL, TEMPO, or butylTEMPOL fails to achieve equivalent mitochondrial protection due to fundamental differences in subcellular localization and biochemical reactivity. Untargeted nitroxides distribute broadly throughout the cell and do not preferentially accumulate at the primary site of superoxide production—the mitochondrial respiratory chain [1]. MitoTEMPOL's TPP conjugation drives several hundred-fold accumulation into energized mitochondria relative to the cytosol, a localization advantage that untargeted analogs cannot replicate [1]. Furthermore, the rate of reduction by mitochondrial ubiquinol differs substantially among nitroxides in the order MitoTEMPOL > butylTEMPOL > TEMPO > TEMPOL, correlating directly with membrane accessibility of the nitroxide moiety to ubiquinol [1]. Substituting MitoTEMPOL with generic TEMPOL would therefore compromise both mitochondrial targeting efficiency and the kinetics of antioxidant activation at the intended site of action.

Quantitative Evidence Differentiating MitoTEMPOL from Analogs and In-Class Alternatives


Mitochondrial Accumulation: Several Hundred-Fold Enrichment of MitoTEMPOL Over Untargeted TEMPOL

MitoTEMPOL accumulates several hundred-fold into energized mitochondria compared to untargeted TEMPOL, which lacks the TPP moiety and distributes broadly throughout cellular compartments [1]. This differential accumulation is driven by the mitochondrial membrane potential (Δψm), which electrophoretically drives TPP-conjugated compounds into the mitochondrial matrix [1].

Mitochondrial targeting Subcellular localization TPP conjugation

Mitochondrial Membrane Reduction Rate: MitoTEMPOL Exhibits Highest Reactivity Among Piperidine Nitroxides

In mitochondrial membranes, the reduction rates of piperidine nitroxides by ubiquinol follow a clear rank order: MitoTEMPOL > butylTEMPOL > TEMPO > TEMPOL [1]. This order correlates directly with the extent of access of the nitroxide moiety to ubiquinol within the membrane environment [1]. The TPP conjugation of MitoTEMPOL enhances its membrane partitioning and accessibility to the ubiquinol pool, resulting in the fastest reduction kinetics among tested nitroxides [1].

Nitroxide reduction kinetics Ubiquinol reactivity Mitochondrial membrane

Mitochondrial DNA Protection: MitoTEMPOL Prevents Palmitate-Induced mtDNA Damage Where MitoQ Fails

In C2C12 myoblasts exposed to palmitate, MitoTEMPOL prevented palmitate-induced mitochondrial DNA (mtDNA) damage, whereas MitoQ (another widely used mitochondria-targeted antioxidant) showed no protective effect [1]. Notably, both compounds exhibited a marked negative effect on mitochondrial respiration, but only MitoTEMPOL preserved mtDNA integrity [1]. Neither antioxidant prevented palmitate-induced cell death, indicating that mtDNA protection does not automatically confer cytoprotection in this model [1].

mtDNA integrity Lipotoxicity Mitochondria-targeted antioxidants

Functional Distinction from Reduced Metabolite: MitoTEMPOL Possesses SOD-Mimetic Activity Absent in MitoTEMPOL-H

MitoTEMPOL exhibits measurable superoxide dismutase (SOD)-mimetic activity, catalyzing the dismutation of superoxide (O2−) to hydrogen peroxide (H2O2) [1]. In contrast, its reduced metabolite MitoTEMPOL-H has no measurable SOD-mimetic activity [1]. However, MitoTEMPOL-H is more effective than MitoTEMPOL at preventing lipid peroxidation and decreasing menadione-induced oxidative damage to mitochondrial DNA [1]. This functional divergence indicates that MitoTEMPOL and MitoTEMPOL-H operate via distinct antioxidant mechanisms: SOD-mimetic catalysis versus hydrogen atom donation, respectively [1].

SOD-mimetic activity Superoxide dismutation Nitroxide-hydroxylamine interconversion

In Vivo Functional Efficacy: MitoTEMPOL Prevents Sepsis-Induced Diaphragm Dysfunction with Delayed Administration

In a murine cecal ligation puncture (CLP) model of sepsis, MitoTEMPOL administration (10 mg·kg−1·day−1 ip) prevented sepsis-induced diaphragm weakness, with both immediate and delayed (6-hour post-CLP) administration demonstrating protective efficacy [1]. Sepsis markedly reduced diaphragm force generation; MitoTEMPOL treatment reversed these reductions and preserved mitochondrial function, inhibited proteolytic pathway activation, and maintained myosin heavy chain (MHC) content [1]. Cytokine-induced muscle cell superoxide generation and cell size reduction were ablated by MitoTEMPOL in vitro [1].

Sepsis Diaphragm dysfunction Mitochondrial function

Mitochondrial-Specific ROS Signal Abrogation: MitoTEMPOL Reverses NE-Mediated Cytokine Changes in T-Lymphocytes

In norepinephrine (NE)-stimulated mouse splenic CD4+ and CD8+ T-lymphocytes, the source of increased superoxide (O2−) was confirmed to be mitochondrial through enhanced MitoSOX Red oxidation, and this signal was abrogated by addition of the mitochondrial-targeted O2−-scavenging antioxidant MitoTEMPOL [1]. Supplementation with MitoTEMPOL reversed specific changes in cytokine expression observed with NE treatment, establishing that mitochondrial O2− is mechanistic to the NE-mediated T-lymphocyte phenotype [1].

T-lymphocyte Norepinephrine Mitochondrial superoxide

Optimal Research and Industrial Applications for MitoTEMPOL Based on Validated Evidence


Mitochondrial DNA Integrity Studies in Lipotoxicity and Metabolic Disease Models

MitoTEMPOL is the preferred mitochondrial antioxidant for studies requiring specific protection of mitochondrial DNA (mtDNA) from lipotoxic damage. Evidence from C2C12 myoblast models demonstrates that MitoTEMPOL prevents palmitate-induced mtDNA damage, whereas the alternative mitochondria-targeted antioxidant MitoQ provides no protective effect [1]. This differential efficacy makes MitoTEMPOL uniquely suited for investigating mtDNA maintenance mechanisms in the context of saturated fatty acid exposure, metabolic syndrome, and skeletal muscle lipotoxicity. Researchers should note that while MitoTEMPOL protects mtDNA integrity, it does not prevent palmitate-induced cell death in this model and exhibits respiratory inhibition similar to MitoQ [1].

Sepsis and Critical Illness Models of Mitochondrial Dysfunction

MitoTEMPOL demonstrates robust in vivo efficacy in preventing sepsis-induced diaphragm dysfunction in murine CLP models, preserving mitochondrial function, reducing proteolytic pathway activation, and maintaining myosin heavy chain content [2]. Critically, both immediate and delayed (6-hour) administration of MitoTEMPOL (10 mg·kg−1·day−1 ip) are effective, supporting its use in translational studies where therapeutic intervention occurs after disease onset [2]. This evidence positions MitoTEMPOL as a validated tool compound for investigating mitochondrial-targeted therapeutic strategies in sepsis, critical illness myopathy, and ventilator-induced diaphragm dysfunction.

Mitochondrial Superoxide Signaling Pathway Dissection

MitoTEMPOL serves as a mechanistic probe for isolating mitochondrial superoxide contributions to cellular signaling pathways. The compound's several hundred-fold mitochondrial accumulation relative to untargeted nitroxides [3] enables selective interrogation of mitochondrial O2−-dependent signaling while minimizing confounding effects from cytosolic or plasma membrane ROS sources. This property has been exploited in T-lymphocyte studies to demonstrate that mitochondrial superoxide is mechanistic to norepinephrine-mediated cytokine profile alterations [4]. Researchers investigating redox signaling in immune cells, endothelial dysfunction, or neuronal systems should prioritize MitoTEMPOL when mitochondrial specificity is required to distinguish organelle-specific ROS contributions from other cellular sources.

Comparative Nitroxide Pharmacology and Mitochondrial Membrane Biochemistry

For studies examining structure-activity relationships among piperidine nitroxides, MitoTEMPOL provides a benchmark for mitochondrial membrane reactivity. The established reduction rate rank order (MitoTEMPOL > butylTEMPOL > TEMPO > TEMPOL) in mitochondrial membranes [3] offers a quantitative framework for evaluating how TPP conjugation and nitroxide moiety accessibility influence ubiquinol-dependent reduction kinetics. Researchers developing novel mitochondria-targeted nitroxides or investigating coenzyme Q pool modulation should include MitoTEMPOL as a positive control and comparator to contextualize the mitochondrial targeting efficiency and membrane reactivity of new chemical entities.

Technical Documentation Hub

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